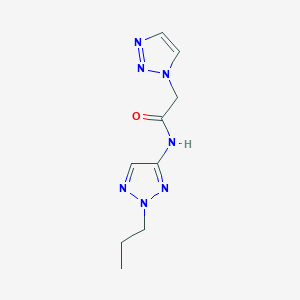![molecular formula C16H19NO2S3 B5037339 N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is not fully understood, but it is thought to involve the formation of covalent bonds with the target enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, metalloproteases, and other enzymes. N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide in lab experiments is its ability to irreversibly inhibit enzymes, which can provide valuable insights into the role of these enzymes in various biological processes. However, one limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase and metalloproteases, which are involved in various disease states. Another area of interest is the investigation of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide's anti-inflammatory and anti-tumor properties, which could lead to the development of new drugs for these conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide and its potential toxicity.
Métodos De Síntesis
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide can be synthesized through a multistep process starting from 4-methylthioaniline. The first step involves the reaction of 4-methylthioaniline with 2-chloroethyl phenyl sulfide to form N-{2-[(4-methylphenyl)thio]ethyl}-4-methylthioaniline. This intermediate is then reacted with chlorosulfonic acid to form N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, which is the final product.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and drug discovery. N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and metalloproteases, which are involved in various biological processes. This inhibition can be used to investigate the role of these enzymes in disease states and to develop new drugs that target them.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S3/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZSUFARPSVYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B5037300.png)
![4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5037326.png)
![3-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5037331.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
![1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5037347.png)
![2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5037360.png)